molecular formula C14H13NO2 B8816937 alpha-Benzoin oxime

alpha-Benzoin oxime

Cat. No.: B8816937
M. Wt: 227.26 g/mol
InChI Key: WAKHLWOJMHVUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Benzoin oxime, also known as benzoin oxime, is a chemical compound with the molecular formula C14H13NO2. It is a commercially available material that can be used as a multidentate ligand. This compound has been used historically for the determination of manganese or copper in steel and has gained attention in coordination chemistry for the preparation of molecular wheels and high-nuclearity metal units with copper, manganese, or nickel cations .

Preparation Methods

alpha-Benzoin oxime can be synthesized through various methods. One common synthetic route involves the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

alpha-Benzoin oxime undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzil oxime using oxidizing agents such as nitric acid or copper(II) salts.

    Reduction: Reduction of this compound can yield benzoin or other reduced derivatives.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and bases like sodium acetate. The major products formed from these reactions include benzil oxime and benzoin .

Scientific Research Applications

alpha-Benzoin oxime has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their magnetic and catalytic properties.

    Biology: The compound’s ability to chelate metal ions makes it useful in biological studies involving metal ion transport and storage.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

    Industry: It is used in the determination of metal content in steel and other industrial materials.

Mechanism of Action

The mechanism of action of alpha-Benzoin oxime involves its ability to act as a ligand and form coordination complexes with metal ions. The oxime group can donate electrons to metal ions, stabilizing them in various oxidation states. This property is exploited in both analytical chemistry for metal ion detection and in coordination chemistry for the synthesis of metal complexes .

Comparison with Similar Compounds

alpha-Benzoin oxime can be compared with similar compounds such as benzoin and benzil oxime:

    Benzoin: Benzoin is a hydroxy ketone with two phenyl groups. It is used as a precursor to benzil and in the synthesis of various organic compounds.

    Benzil Oxime: Benzil oxime is an oxidized form of this compound and is used in similar applications, particularly in coordination chemistry.

The uniqueness of this compound lies in its ability to form stable complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxyimino-1,2-diphenylethanol

InChI

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H

InChI Key

WAKHLWOJMHVUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O

physical_description

Solid;  [Merck Index] White powder;  [Alfa Aesar MSDS]

Origin of Product

United States

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